2-[(Pentachlorophenyl)dithio]ethanol
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Overview
Description
2-[(Pentachlorophenyl)dithio]ethanol is an organosulfur compound characterized by the presence of a pentachlorophenyl group attached to a dithioethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentachlorophenyl)dithio]ethanol typically involves the reaction of pentachlorothiophenol with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Pentachlorophenyl)dithio]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted dithioethanol derivatives.
Scientific Research Applications
2-[(Pentachlorophenyl)dithio]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(Pentachlorophenyl)dithio]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithioethanol moiety allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pentachlorophenyl)disulfanyl]ethanol
- 2-[(Pentachlorophenyl)thio]ethanol
- 2-[(Pentachlorophenyl)thio]acetic acid
Uniqueness
2-[(Pentachlorophenyl)dithio]ethanol is unique due to its specific combination of a pentachlorophenyl group and a dithioethanol moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial purposes .
Properties
CAS No. |
80303-93-1 |
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Molecular Formula |
C8H5Cl5OS2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]ethanol |
InChI |
InChI=1S/C8H5Cl5OS2/c9-3-4(10)6(12)8(7(13)5(3)11)16-15-2-1-14/h14H,1-2H2 |
InChI Key |
WNDIXJLBXHYTBK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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